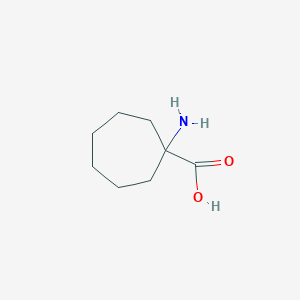

1-Aminocycloheptanecarboxylic acid

Descripción

1-Aminocycloheptanecarboxylic acid (ACHC) is a conformationally restricted non-proteinogenic α-amino acid characterized by a seven-membered cycloheptane ring fused to an amino-carboxylic acid backbone. Its crystal structure (space group P2$1$2$1$2$_1$) reveals a disordered cycloheptane ring adopting a predominant skew-chair conformation stabilized by a hydrogen-bonding network . ACHC is synthesized via microwave-assisted methods, yielding a white solid with a melting point >300°C, as confirmed by IR, $^1$H NMR, and ESI-MS data . It serves as a precursor for spirohydantoins and constrained α-amino acids, enabling applications in medicinal chemistry and peptide mimetics .

Propiedades

IUPAC Name |

1-aminocycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINRZEIPFQHEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219717 | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-77-5 | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINOCYCLOHEPTANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-1-cycloheptanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XGP442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

1-Aminocycloheptanecarboxylic acid can be synthesized through several methods. One common method involves the ammonolysis of cycloheptane acetic acid. In this process, cycloheptane acetic acid reacts with ammonia to produce this compound . Another method involves the use of transition metal catalysts in organic synthesis, which can facilitate the formation of the desired compound under specific reaction conditions .

Análisis De Reacciones Químicas

1-Aminocycloheptanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

ACHCA has been identified as a potential therapeutic agent against chronic myeloid leukemia (CML). In vitro and in vivo studies demonstrate that ACHCA inhibits the function of an oncogenic fusion protein created by a chromosome translocation specific to CML cells. This inhibition is achieved by blocking enzymes involved in the synthesis of this fusion protein, showcasing ACHCA's potential as a targeted cancer treatment .

Mechanism of Action:

The compound acts as a histone deacetylase inhibitor, which alters chromatin structure and gene expression. By preventing the removal of acetyl groups from histone lysine residues, ACHCA influences cellular processes related to cancer progression .

Agricultural Applications

Enhancement of Plant Stress Tolerance:

Research indicates that 1-Aminocycloheptanecarboxylic acid can enhance the resistance of maize plants to pathogens and abiotic stresses. It functions as a precursor to ethylene, a plant hormone crucial for stress responses, fruit ripening, and senescence. The application of ACHCA has been shown to improve maize productivity significantly under stress conditions .

Case Study:

A study demonstrated that spraying maize plants with ACHCA increased their defense mechanisms against pathogenic attacks. The compound modulates ethylene biosynthesis, allowing plants to better cope with environmental stressors such as drought .

Structural Biology

Protein Engineering:

ACHCA serves as a valuable building block in the design of novel protein structures. Its conformational properties make it suitable for stabilizing β-helical motifs in synthetic nanoconstructs. Studies show that incorporating ACHCA into flexible loops of these motifs enhances their stability by adapting to the β-helix structure and reducing conformational fluctuations .

| Application Area | Specific Use | Outcome |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits CML fusion proteins |

| Agriculture | Plant stress tolerance | Enhances maize resistance |

| Structural Biology | Protein engineering | Stabilizes β-helical motifs |

Synthesis and Derivatives

Synthetic Pathways:

The synthesis of this compound involves various chemical methodologies that allow for modifications to enhance its efficacy in different applications. Research has focused on developing efficient synthetic routes that yield high-purity compounds suitable for further biological testing and application .

Mecanismo De Acción

The mechanism of action of 1-aminocycloheptanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with amino acid transporters and enzymes involved in amino acid metabolism .

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties of Cycloalkane Amino Acids

Key Observations :

- Ring Strain : ACC’s 3-membered ring imposes high strain, enhancing reactivity as an ethylene precursor . In contrast, ACHC’s larger ring reduces strain, favoring stable conformations for peptide backbone modifications .

- Conformational Flexibility : ACHC’s skew-chair conformation allows moderate flexibility compared to the rigid chair of cyclohexane derivatives or the planar cyclopropane ring .

Actividad Biológica

1-Aminocycloheptanecarboxylic acid (AC7c) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cycloheptane ring. Its molecular formula is . The unique structure allows it to participate in various biochemical pathways, particularly in protein synthesis and enzyme activity modulation.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains, potentially making it useful in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Neuroprotective Effects

Research indicates that AC7c may have neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This protective effect is hypothesized to be mediated through the modulation of signaling pathways related to cell survival and apoptosis, particularly involving the Bcl-2 family of proteins.

3. Role in Protein Synthesis

This compound can serve as a building block in peptide synthesis. Its incorporation into peptides has been shown to enhance the stability and bioactivity of these molecules, making it a valuable component in drug design and development.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : AC7c influences various enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Cell Signaling Pathways : It impacts signaling pathways that regulate cell growth and differentiation, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA).

- Interaction with Receptors : AC7c may interact with specific receptors on cell membranes, triggering cascades that lead to physiological responses.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of AC7c against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that administration of AC7c significantly reduced neuronal damage following induced ischemia. The treated group exhibited lower levels of apoptosis markers compared to controls, indicating that AC7c may provide protective effects against ischemic injury .

Research Findings Summary

Q & A

Q. What synthetic methodologies are effective for preparing 1-Aminocycloheptanecarboxylic acid, and how can reaction conditions be optimized?

Microwave-assisted synthesis has been validated as a high-yield method (89%) for generating this compound from cycloalkanones via spirohydantoin intermediates. Key parameters include irradiation time, temperature control, and purification via recrystallization. Characterization by IR, -NMR, and -NMR ensures structural fidelity, with spectral data cross-referenced against literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on GHS classifications for analogous aminocycloalkanecarboxylic acids, this compound likely requires:

- PPE : Gloves, goggles, and respiratory protection to avoid skin/eye irritation (Category 2) and respiratory distress (H335) .

- Storage : Cool, dry conditions (<15°C) in airtight containers to prevent degradation .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dust generation; dispose via certified hazardous waste channels .

Q. How should researchers validate the purity and structural integrity of synthesized this compound?

Combine analytical techniques:

- Chromatography : GC or HPLC with purity >98% (as per TCI standards for analogs) .

- Spectroscopy : Match IR peaks (e.g., 1652 cm for carbonyl groups) and NMR shifts (e.g., δ 1.42 ppm for cycloheptane protons) to published data .

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns using high-resolution instruments (e.g., Orbitrap) .

Advanced Research Questions

Q. How does the cycloheptane ring size influence the physicochemical properties of this compound compared to smaller cycloalkane analogs?

The seven-membered ring introduces conformational strain, affecting solubility and reactivity. For example:

- Melting Point : >300°C (vs. 274–278°C for cyclohexane analogs), suggesting stronger intermolecular forces .

- Stereoelectronic Effects : Altered hydrogen-bonding capacity due to ring puckering, impacting enzyme interactions in biochemical assays .

Q. What strategies resolve contradictions in spectral data interpretations for aminocycloalkanecarboxylic acids?

Discrepancies in NMR or IR spectra (e.g., split peaks vs. singlets) may arise from tautomerism or solvent effects. Mitigation steps include:

- Solvent Standardization : Use deuterated water (DO) to stabilize protonation states .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .

- Cross-Validation : Compare with computational models (DFT) for predicted spectral patterns .

Q. How can this compound be applied to study enzyme-substrate interactions in plant ethylene biosynthesis?

As an analog of 1-Aminocyclopropane-1-carboxylic acid (ACC), it may competitively inhibit ACC oxidase, a key enzyme in ethylene production. Experimental design should include:

- Kinetic Assays : Measure and changes under varying substrate concentrations .

- Isotopic Labeling : Use -labeled derivatives to track metabolic pathways via LC-MS .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.